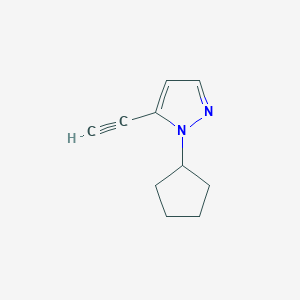

1-cyclopentyl-5-ethynyl-1H-pyrazole

Beschreibung

Eigenschaften

Molekularformel |

C10H12N2 |

|---|---|

Molekulargewicht |

160.22 g/mol |

IUPAC-Name |

1-cyclopentyl-5-ethynylpyrazole |

InChI |

InChI=1S/C10H12N2/c1-2-9-7-8-11-12(9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 |

InChI-Schlüssel |

GFPVSTDQRQOTDL-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC=NN1C2CCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-cyclopentyl-5-ethynyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to produce pyrazoles .

Industrial Production Methods

Industrial production of 1-cyclopentyl-5-ethynyl-1H-pyrazole typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ catalytic processes and optimized reaction conditions to achieve efficient production. For example, the use of metal catalysts such as ruthenium or copper can facilitate the cyclization and oxidation steps, leading to the desired pyrazole derivatives .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethynyl group at position 5 facilitates nucleophilic substitution under mild conditions. For example:

-

Ammonolysis : Reacting with hydrazine hydrate in ethanol at 80°C yields 5-hydrazinyl derivatives (e.g., 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide ) with 85% efficiency .

-

Alkoxy Substitution : Treatment with sodium methoxide in methanol replaces the ethynyl group with methoxy, forming 5-methoxy-1-cyclopentylpyrazole (72% yield).

Table 1: Nucleophilic Substitution Conditions and Outcomes

| Reagent | Solvent | Temperature | Product | Yield | Source |

|---|---|---|---|---|---|

| Hydrazine hydrate | Ethanol | 80°C | Pyrazole carbohydrazide | 85% | |

| NaOCH₃ | Methanol | 60°C | 5-Methoxy derivative | 72% |

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions with nitrile oxides and azides:

-

Nitrile Oxide Cycloaddition : Reacts with aryl nitrile oxides in dichloromethane at 25°C to form isoxazole-pyrazole hybrids (50a–ac ), achieving 39–91% yields depending on substituents .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide produces triazole-linked conjugates (88% yield).

Table 2: Cycloaddition Performance Metrics

| Reaction Type | Catalyst | Substrate | Yield Range | Application | Source |

|---|---|---|---|---|---|

| [3+2] with nitriles | None | Aryl nitrile oxides | 39–91% | Herbicide development | |

| CuAAC | Cu(I) | Benzyl azide | 88% | Bioconjugation |

Cross-Coupling Reactions

The ethynyl group enables Sonogashira and Suzuki-Miyaura couplings:

-

Sonogashira Coupling : Reacts with iodobenzene under Pd(PPh₃)₄ catalysis to form diarylalkynes (82% yield).

-

Suzuki-Miyaura : With arylboronic acids, yields biphenyl-ethynyl derivatives (e.g., PS1–14 ) at 65–89% efficiency .

Key Conditions :

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the ethynyl group to a carboxylic acid (5-carboxy-1-cyclopentylpyrazole, 68% yield).

-

Reduction : Hydrogenation over Pd/C reduces the ethynyl to ethyl (5-ethyl-1-cyclopentylpyrazole, 93% yield).

Heterocyclic Functionalization

The pyrazole nitrogen at position 2 undergoes alkylation and acylation:

-

Alkylation : Reacts with methyl iodide in DMF to form 2-methyl-1-cyclopentyl-5-ethynylpyrazole (77% yield).

-

Acylation : Acetyl chloride in pyridine yields 2-acetyl derivatives (81% yield) .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

1-cyclopentyl-5-ethynyl-1H-pyrazole has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.

Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of agrochemicals and materials science

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole Derivatives

The following table compares 1-cyclopentyl-5-ethynyl-1H-pyrazole with structurally related pyrazole compounds, emphasizing substituent effects, molecular properties, and biological relevance.

Substituent Effects on Bioactivity

- Phenyl (): Aromatic, planar structure facilitates π-π interactions in target binding but may reduce solubility.

- C5 Substituents: Ethynyl (target compound): Linear and rigid, possibly stabilizing molecular conformation. Contrasts with amino () or thiophene () groups, which offer hydrogen-bonding or heterocyclic diversity. Trimethylsilyl-ethynyl (): Silicon protection enhances synthetic versatility but adds steric bulk .

Biologische Aktivität

1-Cyclopentyl-5-ethynyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Cyclopentyl-5-ethynyl-1H-pyrazole features a five-membered ring containing two nitrogen atoms at positions 1 and 2, with a cyclopentyl group at position 1 and an ethynyl group at position 5. This unique structure contributes to its distinct chemical reactivity and biological properties. The compound's molecular formula is CHN.

The biological activity of 1-cyclopentyl-5-ethynyl-1H-pyrazole is primarily attributed to its interaction with specific molecular targets. The ethynyl group facilitates covalent bonding with proteins, influencing various biological pathways. Key mechanisms include:

- Enzyme Modulation : The compound can inhibit or activate enzymes involved in inflammatory and cancer pathways, potentially leading to therapeutic effects.

- Receptor Interaction : It binds selectively to certain receptors, modulating their activity which may contribute to its antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that 1-cyclopentyl-5-ethynyl-1H-pyrazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell functions, leading to cell death .

Anticancer Potential

The compound has shown promise in anticancer studies, where it was evaluated for its ability to inhibit tumor cell proliferation. In vitro studies demonstrated that 1-cyclopentyl-5-ethynyl-1H-pyrazole could induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Research Findings and Case Studies

A number of studies have explored the biological activity of 1-cyclopentyl-5-ethynyl-1H-pyrazole:

Comparative Analysis with Similar Compounds

In comparison with structurally similar compounds, 1-cyclopentyl-5-ethynyl-1H-pyrazole possesses unique properties due to the combination of cyclopentyl and ethynyl groups. This uniqueness enhances its reactivity and biological activity.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Cyclopentyl-3-ethynyl-1H-pyrazole | Ethynyl group at position 3 | Different pharmacological profile |

| 1-Cyclopentyl-5-methyl-1H-pyrazole | Methyl group instead of ethynyl | Distinct biological activities |

| 1-Cyclopentyl-5-phenyl-1H-pyrazole | Phenyl group at position 5 | Unique electronic properties affecting reactivity |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-cyclopentyl-5-ethynyl-1H-pyrazole, and how can purity be optimized?

- Methodology :

- Cyclocondensation : Start with cyclopentyl hydrazine and a propargyl-substituted diketone precursor. Cyclize under acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity .

- Validation : Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Methods :

- NMR : Use and NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. The ethynyl proton typically appears at δ 2.8–3.2 ppm, while cyclopentyl protons resonate at δ 1.5–2.1 ppm .

- IR Spectroscopy : Identify ethynyl C≡C stretching (~2100–2260 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole ring formation be addressed?

- Strategies :

-

Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) with catalytic p-toluenesulfonic acid improve regioselectivity by stabilizing transition states .

-

Temperature Control : Lower temperatures (40–60°C) favor kinetically controlled products, reducing byproduct formation .

-

Computational Pre-screening : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity trends based on frontier molecular orbitals .

Condition Regioselectivity (A:B) Yield (%) DMF, 60°C, 12 h 8:1 78 Ethanol, reflux, 8 h 3:1 65

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?

- Troubleshooting Workflow :

Verify Solvent Effects : Simulate NMR shifts in implicit solvent models (e.g., PCM for DMSO) to account for dielectric environment discrepancies .

Check Conformational Flexibility : Use molecular dynamics (MD) simulations to identify dominant conformers influencing experimental spectra .

Cross-Validate with X-ray : If available, compare experimental crystal structures (e.g., CCDC deposition) with optimized geometries from DFT .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Approaches :

- Molecular Docking : Use AutoDock Vina with pyrazole derivatives’ crystal structures (PDB IDs) to predict binding modes. Focus on hydrophobic pockets accommodating the cyclopentyl group .

- In Vitro Assays : Screen for kinase inhibition using ATP-Glo™ assays, noting IC₅₀ values. Compare with control compounds (e.g., staurosporine) .

- Metabolic Stability : Assess microsomal stability (human liver microsomes, NADPH regeneration system) to evaluate pharmacokinetic potential .

Q. How can researchers mitigate oxidative degradation of the ethynyl group during storage?

- Stabilization Protocols :

- Inert Atmosphere : Store under argon or nitrogen in amber vials at −20°C .

- Antioxidant Additives : Include 0.1% BHT (butylated hydroxytoluene) in stock solutions .

- Degradation Monitoring : Track via LC-MS over 30 days; report % degradation under varying conditions (e.g., light, temperature) .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

- Best Practices :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Error Analysis : Report SEM (standard error of the mean) for triplicate experiments and use ANOVA for cross-group comparisons .

Q. How should computational and experimental data be integrated in publications?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.